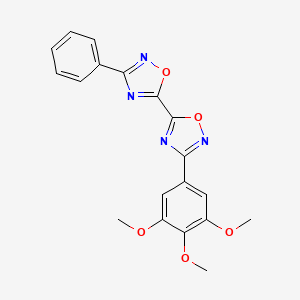
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a psychoactive compound that binds to cannabinoid receptors in the brain and has effects similar to those of THC, the active ingredient in marijuana. JWH-018 has been used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
A variety of methodologies have been developed for the synthesis of tetrahydroquinoline derivatives, showcasing their significance in chemical research. For instance, a convenient synthetic method has led to new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline compounds, highlighting the versatility of tetrahydroquinoline frameworks in generating heterocyclic compounds with potential for pharmacological activity investigation (Zaki, Radwan, & El-Dean, 2017). Additionally, the development of isoquinoline-based fluorescent zinc sensors derived from TPEN illustrates the application of tetrahydroquinoline analogs in the creation of bioactive molecules with specific binding capabilities (Mikata, Yamanaka, Yamashita, & Yano, 2008).
Biological Evaluation and Potential Applications
The exploration of tetrahydroquinoline derivatives extends into the evaluation of their biological activities. For example, novel 4-oxoquinazoline-based N-hydroxypropenamides have been synthesized and evaluated for their inhibitory activities against histone deacetylase (HDAC), demonstrating the therapeutic potential of tetrahydroquinoline derivatives in cancer treatment (Anh et al., 2021). Furthermore, the development of novel isoquinoline derivatives with antimicrobial properties showcases the application of these compounds in addressing infectious diseases, highlighting the broad-spectrum bactericidal activity of certain tetrahydroquinoline derivatives (Galán et al., 2013).
Advanced Materials and Methodologies
The research on tetrahydroquinoline derivatives also contributes to the development of advanced materials and methodologies. For instance, the rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines offers a novel route to 1,2,3,4-tetrahydroquinolines, presenting an atom-economical approach for the synthesis of complex molecules (Vieira & Alper, 2007). Additionally, the use of cobalt-catalyzed selective synthesis techniques for creating isoquinolines via picolinamide as a traceless directing group illustrates the innovation in catalytic systems for the efficient synthesis of heterocyclic compounds (Kuai et al., 2017).
Propiedades
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-17(2)14-15-25-21-11-10-20(16-19(21)9-13-23(25)27)24-22(26)12-8-18-6-4-3-5-7-18/h3-7,10-11,16-17H,8-9,12-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRQHHZXXYAHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone N-phenylhydrazone](/img/structure/B2858986.png)



![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)
![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)
![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)


